tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23FN2O3 and a molecular weight of 322.37 g/mol It is a piperidine derivative that features a tert-butyl ester group and a fluorobenzamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction steps as in laboratory preparation. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile.
Hydrolysis: The corresponding carboxylic acid.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound is investigated for its potential biological activity, including its role as a precursor in the synthesis of pharmaceuticals. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorobenzamido group. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Phenyl-4-piperidinamine
- N-Boc-4-piperidineacetaldehyde
Comparison: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is unique due to the presence of the fluorobenzamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
tert-butyl 4-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)19-15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVABZTXBTDYQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158590 | |
Record name | 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-45-7 | |
Record name | 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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